

# 3-(Piperidine-1-carbonyl)phenylboronic acid

## CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name:	3-(Piperidine-1-carbonyl)phenylboronic acid
Cat. No.:	B1593276

[Get Quote](#)

### An In-Depth Technical Guide to 3-(Piperidine-1-carbonyl)phenylboronic acid

**Executive Summary:** This document provides a comprehensive technical overview of **3-(Piperidine-1-carbonyl)phenylboronic acid**, a key molecular building block for researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its synthetic rationale, and detail its primary application in palladium-catalyzed cross-coupling reactions. This guide is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this versatile reagent in the synthesis of complex molecular architectures, particularly within the landscape of modern pharmaceutical research.

## Introduction: A Nexus of Structure and Function

In the field of medicinal chemistry, the piperidine heterocycle is a privileged scaffold, appearing in a vast array of FDA-approved drugs and clinical candidates.<sup>[1]</sup> Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for introducing diverse pharmacophoric elements.<sup>[2]</sup> When this valuable moiety is combined with the synthetic power of a phenylboronic acid, the result is a highly strategic building block.

**3-(Piperidine-1-carbonyl)phenylboronic acid** merges the structural benefits of the piperidine ring with the synthetic utility of the boronic acid functional group. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-

Miyaura cross-coupling reaction—a Nobel Prize-winning method for constructing carbon-carbon bonds.<sup>[3]</sup> This specific compound, therefore, serves as a powerful precursor for creating complex bi-aryl structures, which are common motifs in pharmacologically active molecules targeting a range of diseases from oncology to inflammatory conditions.<sup>[4]</sup>

## Physicochemical and Structural Data

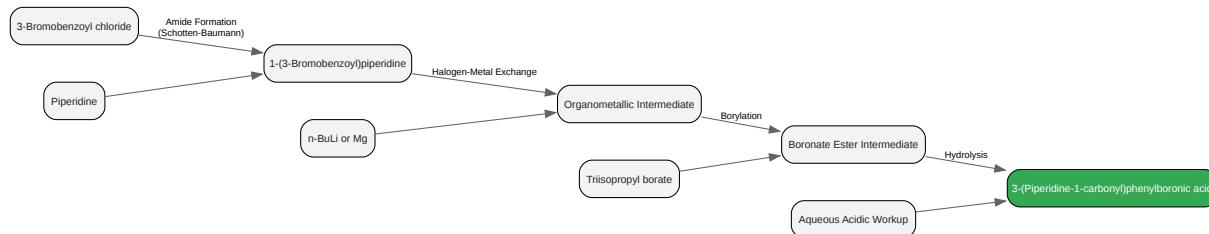
The fundamental properties of **3-(Piperidine-1-carbonyl)phenylboronic acid** are summarized below. Accurate knowledge of these parameters is the bedrock of reliable and reproducible experimental design.

Property	Value	Source(s)
CAS Number	850568-34-2	[5]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BNO <sub>3</sub>	
Molecular Weight	233.07 g/mol	[4]
Appearance	Typically a white to off-white solid	General Knowledge
Melting Point	150-154°C	[5]
InChI Key	XFTARKGZGNWJJT- UHFFFAOYSA-N	[6]

## Synthetic Strategy and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and logical approach to **3-(Piperidine-1-carbonyl)phenylboronic acid** involves a halogen-metal exchange followed by borylation. This strategy is a cornerstone of organometallic chemistry for preparing arylboronic acids.

Proposed Synthetic Pathway:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-(Piperidine-1-carbonyl)phenylboronic acid**.

#### Causality Behind Experimental Choices:

- **Amide Formation:** The synthesis begins by coupling 3-bromobenzoyl chloride with piperidine. This is a standard nucleophilic acyl substitution to form the stable amide linkage. The bromine atom at the 3-position is the key handle for the subsequent borylation step.
- **Generation of the Organometallic Intermediate:** The aryl bromide is converted into a more reactive organometallic species. This is typically achieved via lithium-halogen exchange with an organolithium reagent (like n-BuLi) at low temperatures (-78°C) or by forming a Grignard reagent with magnesium metal. The choice between lithium or magnesium depends on the functional group tolerance required, but both serve to reverse the polarity of the carbon-bromine bond, making the aryl carbon nucleophilic.
- **Borylation:** The nucleophilic aryl species readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a boronate ester intermediate. Trialkyl borates are used because they are less prone to multiple additions compared to simpler boron halides.

- Hydrolysis: The final step is a simple aqueous acidic workup. The acid hydrolyzes the boronate ester to yield the desired boronic acid, which can often be isolated by precipitation or crystallization.

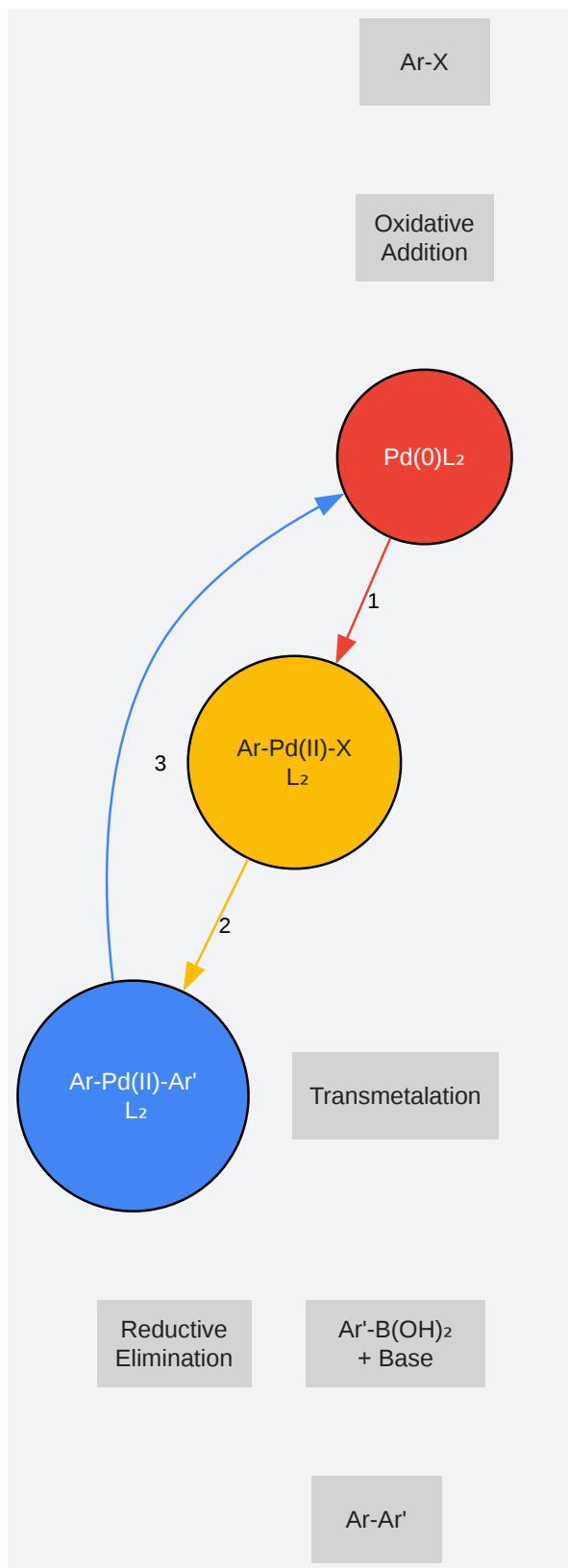
This self-validating sequence ensures that the boronic acid group is installed specifically at the 3-position, directed by the initial placement of the bromine atom.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **3-(Piperidine-1-carbonyl)phenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that is fundamental to the synthesis of many pharmaceutical agents.[\[7\]](#)

The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and coupling partners. The piperidine-carbonyl moiety in our title compound is robust and generally stable to the reaction conditions, making it an ideal building block.

The Suzuki-Miyaura Catalytic Cycle:



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

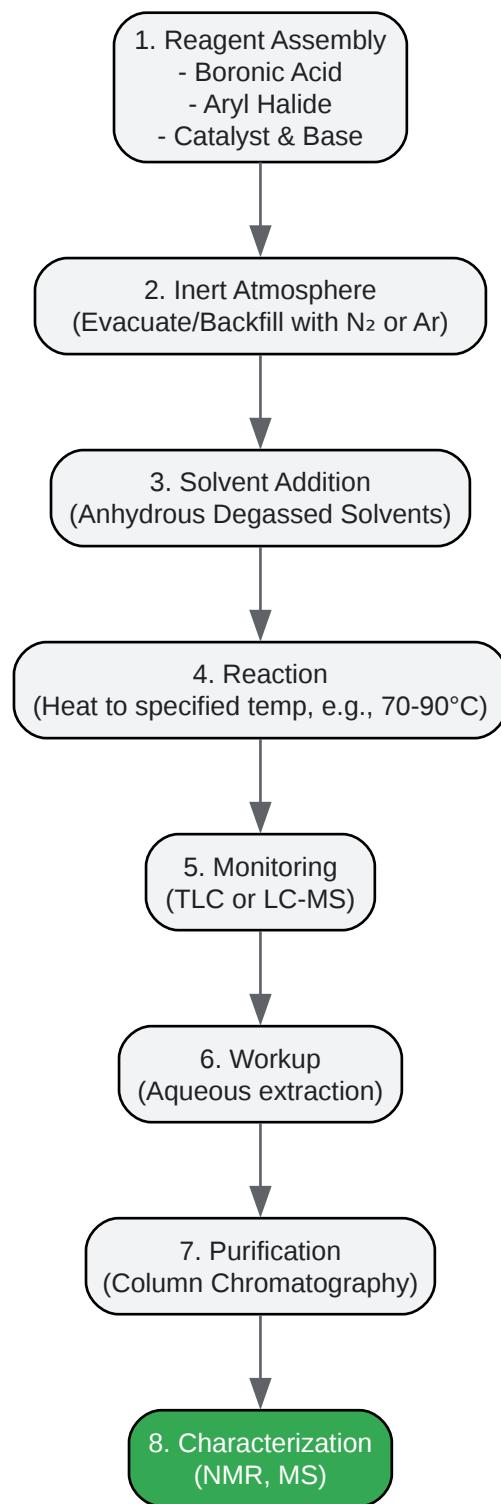
Mechanism Explained:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[3]
- Transmetalation: The boronic acid, activated by a base (e.g., K<sub>2</sub>CO<sub>3</sub>, CsOH), transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for forming a more nucleophilic "ate" complex of boron, facilitating this transfer.[7]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired bi-aryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

## Experimental Protocol: A Practical Workflow

The following is a representative, field-proven protocol for using **3-(Piperidine-1-carbonyl)phenylboronic acid** in a Suzuki-Miyaura coupling.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

- Reagent Preparation: To a flame-dried reaction flask, add **3-(Piperidine-1-carbonyl)phenylboronic acid** (1.1-1.5 equivalents), the aryl halide (1.0 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).
  - Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeborylation side reactions. The choice of catalyst and base can be critical and may require optimization depending on the specific substrates.<sup>[8][9]</sup>
- Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
  - Rationale: The  $\text{Pd}(0)$  catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and achieving a high yield.
- Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.
  - Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. A biphasic system with water is often used as the inorganic base is soluble in the aqueous phase while the organic reactants are in the organic phase.
- Reaction Execution: Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (typically 70-100 °C) for the specified time (2-24 hours).
- Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
- Aqueous Workup: After cooling to room temperature, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography on silica gel.
  - Rationale: Chromatography is typically required to separate the desired product from the catalyst residues, excess boronic acid, and any side products.
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (<sup>1</sup>H, <sup>13</sup>C) and Mass Spectrometry.

## Handling, Storage, and Stability

To ensure the integrity and reactivity of **3-(Piperidine-1-carbonyl)phenylboronic acid**, proper handling and storage are essential.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended.
- Handling: Handle in an inert atmosphere (glovebox or under a stream of nitrogen) whenever possible to minimize exposure to air and moisture. Boronic acids can undergo slow decomposition or trimerization (to form boroxines) upon prolonged exposure to the atmosphere, which can affect their reactivity.
- Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

## Conclusion

**3-(Piperidine-1-carbonyl)phenylboronic acid** is more than just a chemical reagent; it is an enabling tool for the rapid and efficient construction of complex molecular entities. Its structure thoughtfully combines a medicinally relevant piperidine scaffold with the unparalleled synthetic power of a boronic acid functional group. A thorough understanding of its properties, synthetic origins, and application in robust protocols like the Suzuki-Miyaura coupling empowers researchers to accelerate the discovery and development of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. diva-portal.org [diva-portal.org]
- 4. polymer.bocsci.com [polymer.bocsci.com]
- 5. echemi.com [echemi.com]
- 6. 3-(piperidine-1-carbonyl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-(Piperidine-1-carbonyl)phenylboronic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593276#3-piperidine-1-carbonyl-phenylboronic-acid-cas-number-and-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)